molecular formula C13H8N4O3 B5543783 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5543783
M. Wt: 268.23 g/mol
InChI Key: XOSBTRLEIPRXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine and related derivatives often involves strategic methodologies that leverage the reactivity of oxadiazole rings. Methods typically include the cyclization of amidoximes with acylating agents or the 1,3-dipolar cycloaddition involving nitrile oxides. These routes have been extensively studied for their efficiency in constructing the oxadiazole core, a pivotal step in forming the desired compound (Ivanova et al., 2023).

Molecular Structure Analysis

The structural analysis of 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine reveals a conjugated system that significantly influences its electronic and optical properties. The nitrophenyl and oxadiazolyl groups attached to the pyridine core can affect the electron density distribution across the molecule, impacting its reactivity and interaction with various substrates and biological targets.

Chemical Reactions and Properties

The chemical behavior of 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is influenced by its nitropyridine and oxadiazole components. Nitropyridines are known for their versatile reactivity, including reductions, substitutions, and condensations through the nitro group and reactions involving the pyridine ring. Oxadiazoles exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, attributed to their ability to form hydrogen bonds with biomacromolecules (Ivanova et al., 2023).

Scientific Research Applications

Medicinal Chemistry Applications

Novel nitrocatechol-substituted heterocycles, including oxadiazole derivatives, have been designed to inhibit catechol-O-methyltransferase (COMT), showing potential for treating Parkinson's disease. These derivatives offer longer durations of COMT inhibition with reduced toxicity compared to existing treatments. Specifically, oxadiazole 37d (BIA 9-1067) emerged as a long-acting, purely peripheral inhibitor, highlighting its clinical evaluation prospects as an adjunct to L-Dopa therapy (Kiss et al., 2010).

Materials Science and Electronics

Oxadiazole derivatives have been synthesized and reinforced with TiO2 nanoparticles to explore their optoelectrical, morphological, and mechanical properties. These materials, specifically poly(pyridine(2-nitrophenyl)-1,3,4-oxadiazole) [PPNO] and poly(2-(o-nitrophenyl)-5-phenyl-1,3,4-oxadiazole) [PNPPO], demonstrate potential as active or electron transport layers in polymer light-emitting diodes (PLEDs) due to their charge transfer characteristics, enhanced by TiO2 nanoparticles. The flexibility, fluorescent quantum yield, and I–V characteristics of these materials suggest their utility in PLED fabrication and as semiconducting packaging materials for optoelectronic devices (Kaippamangalath et al., 2016).

Synthesis of Energetic Materials

A tricyclic pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), exhibits high density, low thermal stability, a positive heat of formation, and good detonation properties. Its synthesis involves a two-step reaction from commercially available reagents, showcasing the compound's potential in energetic material applications due to its surprising physical properties (Ma et al., 2018).

Antimicrobial and Antitubercular Activity

Derivatives of 1,3,4-oxadiazole have been tested for in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv, demonstrating significant efficacy. Specifically, compounds with the 2-(4-pyridyl)-5[(aryl/heteroarylamino)-1-oxoethyl]thio-1,3,4-oxadiazole structure showed over 90% inhibition at low micromolar concentrations, indicating their potential as antimicrobial agents (Raval et al., 2014).

properties

IUPAC Name

5-(2-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-17(19)11-6-2-1-5-10(11)13-15-12(16-20-13)9-4-3-7-14-8-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSBTRLEIPRXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.